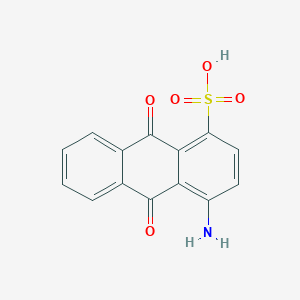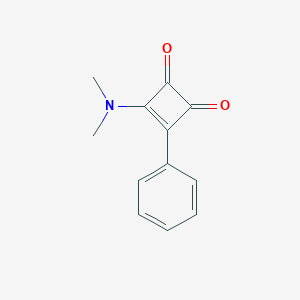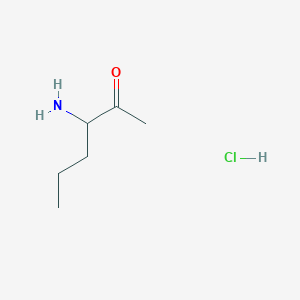
3-Aminohexan-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminohexan-2-one;hydrochloride is an organic compound with the molecular formula C6H14ClNO It is a derivative of hexanone, where an amino group is attached to the third carbon atom and a hydrochloride group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminohexan-2-one;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminohexan-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of specific catalysts, temperature control, and purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminohexan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3-Aminohexan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Aminohexan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrochloride group can enhance the solubility and stability of the compound, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-hexanol hydrochloride: Similar structure but with an alcohol group instead of a ketone group.
2-Aminohexan-3-one hydrochloride: Isomer with the amino group on the second carbon atom.
Uniqueness
3-Aminohexan-2-one;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
21419-29-4 |
|---|---|
Formule moléculaire |
C6H14ClNO |
Poids moléculaire |
151.63 g/mol |
Nom IUPAC |
3-aminohexan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-6(7)5(2)8;/h6H,3-4,7H2,1-2H3;1H |
Clé InChI |
BZKHUXOBPKTYIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


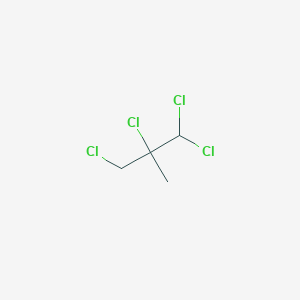
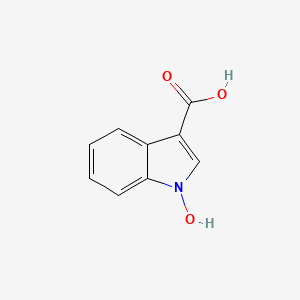

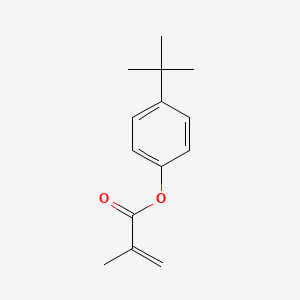

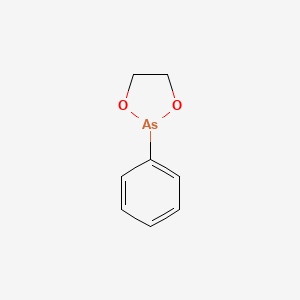
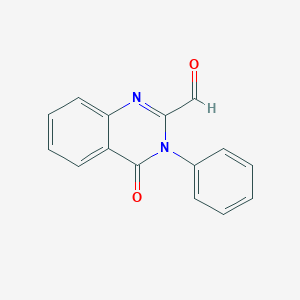
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
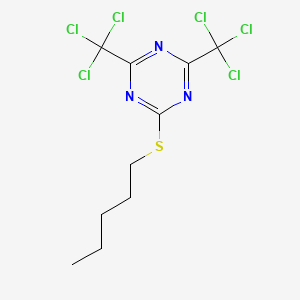
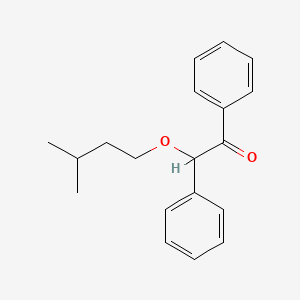
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
